5-Iodo-2-methoxypyridine-3-carboxylic acid
Overview
Description
5-Iodo-2-methoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6INO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxypyridine-3-carboxylic acid typically involves the iodination of 2-methoxypyridine-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the pyridine ring. This reaction often requires the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The methoxy group and carboxylic acid group can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with other aromatic rings.
Scientific Research Applications
5-Iodo-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxypyridine-3-carboxylic acid and its derivatives involves interactions with various molecular targets. The iodine atom and methoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
5-Iodo-2-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Iodo-2-methoxypyridine-3-carboxylic acid: Iodine atom at the 4-position instead of the 5-position.
Uniqueness: 5-Iodo-2-methoxypyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 5-position and the methoxy group at the 2-position provides distinct electronic and steric effects compared to its analogs .
Properties
IUPAC Name |
5-iodo-2-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEJBNCOTMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267299 | |
Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407521-93-0 | |
Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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